molecular formula C14H28N2O2 B7966819 Tert-butyl (4-(piperidin-4-yl)butyl)carbamate

Tert-butyl (4-(piperidin-4-yl)butyl)carbamate

Cat. No.: B7966819
M. Wt: 256.38 g/mol
InChI Key: PGFYPVFYPIHXLP-UHFFFAOYSA-N
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Description

Tert-butyl (4-(piperidin-4-yl)butyl)carbamate is a chemical compound with the molecular formula C15H29N3O2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(piperidin-4-yl)butyl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(piperidin-4-yl)butyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amines, and substituted piperidine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Tert-butyl (4-(piperidin-4-yl)butyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-(piperidin-4-yl)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (4-methylpiperidin-4-yl)carbamate
  • Tert-butyl methyl(piperidin-4-yl)carbamate
  • Tert-butyl (4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness

Tert-butyl (4-(piperidin-4-yl)butyl)carbamate is unique due to its specific structural configuration, which imparts distinct reactivity and binding properties. This makes it particularly valuable in the synthesis of specialized compounds and in the study of biochemical pathways .

Properties

IUPAC Name

tert-butyl N-(4-piperidin-4-ylbutyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-14(2,3)18-13(17)16-9-5-4-6-12-7-10-15-11-8-12/h12,15H,4-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGFYPVFYPIHXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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